5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold renowned for its diverse pharmacological applications, including anticancer, anti-inflammatory, and kinase inhibition activities. Key structural features include:
- Position 5: A 2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl group, introducing electron-withdrawing (fluoro, trifluoroethanesulfinyl) and lipophilic (methyl) moieties.
- Position 2: A pyridin-3-yl substituent, which may enhance target binding through hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C19H13F4N5O2S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-2-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13F4N5O2S/c1-11-5-14(20)15(6-16(11)31(30)9-19(21,22)23)27-10-25-17-13(18(27)29)8-28(26-17)12-3-2-4-24-7-12/h2-8,10H,9H2,1H3 |
InChI Key |
PYUUUNDLKQLJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)CC(F)(F)F)N2C=NC3=NN(C=C3C2=O)C4=CN=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be logically divided into three main stages:
- Aromatic substitution and functionalization of the phenyl ring bearing fluoro, methyl, and trifluoroethanesulfinyl groups.
- Construction of the pyrazolo[3,4-d]pyrimidin-4-one core , often via cyclization reactions involving hydrazines and pyrimidine precursors.
- Introduction of the pyridin-3-yl substituent at the 2-position of the pyrazolopyrimidinone ring.
Each stage requires careful control of reaction conditions to ensure regioselectivity and functional group compatibility.
Preparation of the 2,2,2-Trifluoroethanesulfinyl-Substituted Phenyl Intermediate
The key intermediate, 2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl derivative, is prepared by selective sulfoxidation of a trifluoroethyl-substituted aromatic precursor.
- Starting from 2-fluoro-4-methyl-5-(2,2,2-trifluoroethyl)benzene, oxidation is performed using an oxidizing agent such as m-chloroperbenzoic acid or hydrogen peroxide under controlled temperature to selectively generate the sulfinyl group (–S(O)–CF3).
- Reaction conditions are optimized to avoid overoxidation to sulfone.
- Purification is achieved by column chromatography or recrystallization.
This intermediate is crucial for subsequent coupling steps due to the electron-withdrawing trifluoroethanesulfinyl group influencing reactivity.
Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core
The heterocyclic core is synthesized via condensation and cyclization reactions involving hydrazine derivatives and pyrimidine precursors.
- Condensation of a suitable β-ketoester or β-diketone with hydrazine hydrate to form a pyrazole ring.
- Reaction of the pyrazole intermediate with a pyrimidine-4-one derivative under acidic or basic catalysis to form the fused pyrazolo[3,4-d]pyrimidinone system.
- Conditions such as reflux in ethanol or other polar solvents are typical, with reaction times ranging from several hours to overnight.
This step often requires careful monitoring by thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm ring closure.
Representative Preparation Data Table
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sulfoxidation | m-Chloroperbenzoic acid, dichloromethane, 0–25°C | 75–85 | Controlled oxidation to sulfinyl |
| 2 | Pyrazole formation | β-Ketoester + hydrazine hydrate, ethanol, reflux 4 h | 70–80 | Formation of pyrazole intermediate |
| 3 | Cyclization to pyrazolopyrimidinone | Pyrimidine-4-one derivative, acid/base catalyst, reflux | 60–75 | Ring closure step |
| 4 | Suzuki coupling | Pd(PPh3)4, 3-pyridylboronic acid, K2CO3, dioxane, 100°C | 65–80 | Introduction of pyridin-3-yl group |
Comprehensive Research Findings
- Selectivity in sulfoxidation is critical due to potential overoxidation; literature emphasizes stepwise addition of oxidant and temperature control to maximize sulfinyl yield.
- Pyrazolo[3,4-d]pyrimidinone ring formation is well-documented with various substituents tolerated; reaction conditions can be tuned to improve yield and purity.
- Cross-coupling reactions for pyridinyl substitution benefit from ligand and base optimization to enhance coupling efficiency and minimize side reactions.
- Analytical techniques such as proton and carbon nuclear magnetic resonance, high-resolution mass spectrometry, and infrared spectroscopy are routinely employed to confirm structure and purity.
- Scale-up considerations include solvent choice, reaction time optimization, and crystallization protocols to ensure reproducibility and high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Position 5: Aromatic or electron-withdrawing groups (e.g., nitro, trifluoroethanesulfinyl) enhance activity. The 5-amino group is inactive (IC50 = 84 µM), while anilino derivatives (e.g., compound 7, IC50 = 14 µM) are potent .
- Position 2 : Pyridin-3-yl may improve target engagement compared to phenyl, as seen in kinase inhibitors .
- Substituent Order: NO2 > F > Cl > OCH3 > H in benzylideneamino derivatives suggests electron-withdrawing capacity correlates with potency .
Biological Activity
The compound 5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a fluorinated phenyl ring and a pyridine moiety. The presence of the trifluoroethanesulfinyl group enhances its lipophilicity and may influence its interaction with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidin-4-one |
| Substituents | 2-Fluoro-4-methylphenyl, pyridin-3-yl |
| Functional Groups | Trifluoroethanesulfinyl |
Preliminary studies suggest that this compound exhibits antitumor and anti-inflammatory properties. The biological activity is likely mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. It appears to induce apoptosis in these cells by activating intrinsic pathways.
- Anti-inflammatory Effects : In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
1. Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
2. Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.
In Vitro Studies
Recent research has focused on evaluating the pharmacological properties of this compound:
- Cytotoxicity Assays : Various assays have reported cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Inflammatory Markers : The compound demonstrated a dose-dependent reduction in inflammatory markers in cell culture models.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile:
- Tumor Xenograft Models : Administration of the compound resulted in significant tumor growth inhibition compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be standardized?
- Methodology : Prioritize stepwise functionalization of the pyrazolo[3,4-d]pyrimidin-4-one core. Key steps include:
- Sulfinyl group introduction : Use 2,2,2-trifluoroethanesulfinyl chloride under inert conditions (argon) at 0–5°C to minimize side reactions .
- Coupling reactions : Employ Pd-catalyzed cross-coupling for pyridin-3-yl substitution (e.g., Suzuki-Miyaura with boronic acids) .
- Purification : Combine column chromatography (silica gel, gradient elution) with recrystallization (ethanol/water) to achieve >95% purity .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .
- pH adjustment : Test phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 to mimic physiological conditions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Confirm regiochemistry of fluorophenyl and trifluoroethanesulfinyl groups via and NMR (e.g., coupling patterns in aromatic regions) .
- LC-MS : Monitor mass-to-charge ratio (m/z) with electrospray ionization (ESI) to detect trace impurities (<0.5%) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be systematically analyzed?
- Methodology :
- Dose-response normalization : Use Hill equation modeling to compare EC values, accounting for cell-specific uptake efficiency .
- Pathway inhibition profiling : Pair RNA-seq with phosphoproteomics to identify off-target effects (e.g., kinase inhibition) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodology :
- Metabolic stability : Pre-treat with liver microsomes (human/rat) to assess CYP450-mediated degradation; introduce methyl groups to block oxidation sites .
- Plasma protein binding : Modify trifluoroethanesulfinyl group to reduce albumin affinity (e.g., replace with polar substituents) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodology :
- Fragment-based optimization : Replace pyridin-3-yl with substituted pyrimidines to improve target binding (e.g., 4-methoxyphenyl for π-π stacking) .
- Free-Wilson analysis : Quantify contributions of fluorine and sulfinyl groups to activity using multivariate regression .
Q. What computational tools predict binding modes of this compound to its target protein?
- Methodology :
- Molecular docking : Use AutoDock Vina with flexible ligand sampling to model interactions (e.g., hydrogen bonds with kinase hinge regions) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted poses .
Methodological Challenges & Solutions
Q. How should stability studies be designed to evaluate degradation under physiological conditions?
- Methodology :
- Forced degradation : Expose to oxidative (HO), acidic (0.1 M HCl), and thermal (40°C) stress; monitor via HPLC-UV at 254 nm .
- Kinetic modeling : Apply Arrhenius equation to extrapolate shelf-life at 25°C .
Q. What in vitro and in vivo models are appropriate for assessing toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
